Menadiol dibutyrate
CAS No.: 53370-44-8
Cat. No.: VC0534963
Molecular Formula: C19H22O4
Molecular Weight: 314.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53370-44-8 |
---|---|
Molecular Formula | C19H22O4 |
Molecular Weight | 314.4 g/mol |
IUPAC Name | (4-butanoyloxy-3-methylnaphthalen-1-yl) butanoate |
Standard InChI | InChI=1S/C19H22O4/c1-4-8-17(20)22-16-12-13(3)19(23-18(21)9-5-2)15-11-7-6-10-14(15)16/h6-7,10-12H,4-5,8-9H2,1-3H3 |
Standard InChI Key | TUWJQNVAGYRRHA-UHFFFAOYSA-N |
SMILES | CCCC(=O)OC1=CC(=C(C2=CC=CC=C21)OC(=O)CCC)C |
Canonical SMILES | CCCC(=O)OC1=CC(=C(C2=CC=CC=C21)OC(=O)CCC)C |
Appearance | Solid powder |
Melting Point | 53°C |
Introduction
Chemical Identity and Structural Characteristics
Menadiol dibutyrate, systematically named (4-butanoyloxy-3-methylnaphthalen-1-yl) butanoate, is a diester derived from menadiol (2-methyl-1,4-naphthalenediol). The compound features a naphthalene core substituted with two butyrate groups at the 1- and 4-positions (Figure 1) . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 53370-44-8 | |
Molecular Formula | ||
Molecular Weight | 314.38 g/mol | |
SMILES | CCCCC(=O)OC1=CC(=C(C2=CC=CC=C21)OC(=O)CCC)C |
The compound’s crystalline structure and solubility profile (practically insoluble in water, soluble in organic solvents) are attributed to its hydrophobic butyrate chains .
Physicochemical Properties
Menadiol dibutyrate exhibits distinct physical and chemical traits critical for its stability and bioavailability:
Property | Value | Source |
---|---|---|
Density | 1.274 g/cm³ | |
Melting Point | 53°C | |
Boiling Point | 391.6°C at 760 mmHg | |
Solubility | Soluble in ethanol, acetone; insoluble in water |
These properties enable its formulation in lipid-based delivery systems, enhancing absorption in the gastrointestinal tract .
Synthesis and Manufacturing
Menadiol dibutyrate is synthesized via esterification of menadiol with butyric anhydride or butyric acid under catalytic conditions . A typical procedure involves:
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Reaction Setup: Menadiol is reacted with butyric anhydride in the presence of acid catalysts (e.g., sulfuric acid) at elevated temperatures (50–80°C) .
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Purification: The crude product is recrystallized from solvents like acetone-methanol mixtures to achieve >98% purity .
Alternative methods include enzymatic esterification, though industrial-scale production predominantly relies on chemical catalysis due to cost efficiency .
Biological Activity and Pharmacokinetics
Mechanism of Action
Menadiol dibutyrate functions as a pro-vitamin, hydrolyzed in vivo to menadiol, which is subsequently oxidized to menadione (vitamin K3). Menadione participates in the vitamin K cycle, facilitating the γ-carboxylation of clotting factors (II, VII, IX, X) via the enzyme γ-glutamyl carboxylase .
Pharmacokinetic Profile
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Absorption: Enhanced by lipid solubility, with peak plasma concentrations achieved within 4–6 hours post-administration .
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Metabolism: Hydrolyzed by esterases in the liver and intestines to menadiol, which is then oxidized to menadione .
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Excretion: Primarily via biliary-fecal routes, with minimal renal excretion .
Therapeutic Applications
Menadiol dibutyrate is clinically utilized for:
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Hypoprothrombinemia: Correction of vitamin K deficiency in obstructive jaundice or malabsorption syndromes .
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Anticoagulant Reversal: Adjunct therapy to counteract warfarin-induced bleeding .
Comparative studies highlight its 70% bioactivity relative to menadione sodium bisulfite, attributed to its stability under physiological conditions .
Comparative Analysis with Vitamin K Analogues
Menadiol dibutyrate’s esterification confers advantages over other vitamin K forms:
Compound | Key Feature | Bioactivity |
---|---|---|
Menadione (K3) | Unmodified quinone; rapid oxidation | High |
Phylloquinone (K1) | Plant-derived; long half-life | Moderate |
Menadiol dibutyrate | Esterified; enhanced stability | 70% of K3 |
Recent Research and Innovations
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